molecular formula C10H11ClO2 B13618209 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol

1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol

Cat. No.: B13618209
M. Wt: 198.64 g/mol
InChI Key: QNAQGCGICXGKSU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzyl chloride with diazomethane, which generates the cyclopropane ring through a carbene intermediate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chlorine substituent, which can affect its reactivity and applications.

    1-(3-Methoxyphenyl)cyclopropan-1-ol: The position of the methoxy group is different, leading to variations in chemical behavior and biological activity.

    1-(4-Chloro-3-methoxyphenyl)cyclopropane: Lacks the hydroxyl group, which can influence its solubility and reactivity.

Uniqueness: 1-(4-Chloro-3-methoxyphenyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, chlorine, and methoxy substituents.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C10H11ClO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3

InChI Key

QNAQGCGICXGKSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)O)Cl

Origin of Product

United States

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